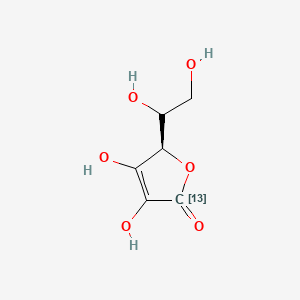
(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one is a complex organic compound with multiple hydroxyl groups and a furan ring. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one typically involves multi-step organic reactions. Common starting materials might include simple sugars or other furan derivatives. The reaction conditions often require specific catalysts, temperature control, and pH adjustments to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions might convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce simpler alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
Biologically, compounds with multiple hydroxyl groups and furan rings can exhibit significant biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, such compounds might be investigated for their therapeutic potential, including their ability to interact with specific enzymes or receptors in the body.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism by which (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxyfuran: A similar compound without the isotopic labeling.
(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one: A compound with a similar structure but different stereochemistry.
Uniqueness
The uniqueness of (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one lies in its specific stereochemistry and isotopic labeling, which can influence its reactivity, biological activity, and applications.
Propiedades
Fórmula molecular |
C6H8O6 |
|---|---|
Peso molecular |
177.12 g/mol |
Nombre IUPAC |
(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-(513C)2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2?,5-/m1/s1/i6+1 |
Clave InChI |
CIWBSHSKHKDKBQ-SJFBDETHSA-N |
SMILES isomérico |
C(C([C@@H]1C(=C([13C](=O)O1)O)O)O)O |
SMILES canónico |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















